molecular formula C22H13Cl2FN2O3 B2550253 3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide CAS No. 862977-58-0

3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2550253
CAS No.: 862977-58-0
M. Wt: 443.26
InChI Key: GLNMCHNRRCJTDH-UHFFFAOYSA-N
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Description

3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Scientific Research Applications

3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Biological Research: Studying its effects on cellular processes and molecular targets.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, through cyclization reactions.

    Amidation: Introduction of the amide group by reacting the benzofuran derivative with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine.

    Substitution: The final step involves the substitution reaction with 2-fluoroaniline to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core.

    Reduction: Reduction reactions could target the amide or aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents or nucleophiles like sodium hydride.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of dichloro and fluoro groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dichlorobenzamido)-N-(2-chlorophenyl)benzofuran-2-carboxamide
  • 3-(2,5-dichlorobenzamido)-N-(2-methylphenyl)benzofuran-2-carboxamide

Uniqueness

The unique combination of dichloro and fluoro substituents in 3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide may confer distinct chemical and biological properties, such as increased lipophilicity or enhanced binding to specific molecular targets.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

3-[(2,5-dichlorobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2FN2O3/c23-12-9-10-15(24)14(11-12)21(28)27-19-13-5-1-4-8-18(13)30-20(19)22(29)26-17-7-3-2-6-16(17)25/h1-11H,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNMCHNRRCJTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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